molecular formula C7H6N2O B8791675 2-(Pyridin-3-yloxy)acetonitrile

2-(Pyridin-3-yloxy)acetonitrile

Cat. No. B8791675
M. Wt: 134.14 g/mol
InChI Key: KPPRDWCYOVKVNP-UHFFFAOYSA-N
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Patent
US09434695B2

Procedure details

To a mixture of pyridin-3-ol (4.0 g, 42.1 mmol) and K2CO3 (6.96 g, 50.4 mmol) in CH3CN (6 mL) was added dropwise 2-bromoacetonitrile (2.52 g, 21.0 mmol) at rt and the mixture was stirred at rt for 40 h. The mixture was filtered and the filtrate was concentrated in vacuo. The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=2:1) to give the title compound as a yellow solid (0.45 g, 16%).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
6.96 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
2.52 g
Type
reactant
Reaction Step Two
Yield
16%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([OH:7])[CH:2]=1.C([O-])([O-])=O.[K+].[K+].Br[CH2:15][C:16]#[N:17]>CC#N>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([O:7][CH2:15][C:16]#[N:17])[CH:2]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
N1=CC(=CC=C1)O
Name
Quantity
6.96 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
6 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
2.52 g
Type
reactant
Smiles
BrCC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at rt for 40 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=2:1)

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
N1=CC(=CC=C1)OCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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